molecular formula C20H22ClFN2O3S B2856179 N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021119-01-6

N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2856179
CAS No.: 1021119-01-6
M. Wt: 424.92
InChI Key: NCBXWTOKISTQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic small-molecule acetamide derivative featuring a piperidine ring substituted with a 4-fluorophenyl sulfonyl group and a 2-chlorobenzyl acetamide side chain. Its molecular structure combines sulfonamide, halogenated aryl, and piperidine moieties, which are common in bioactive compounds targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3S/c21-19-7-2-1-5-15(19)14-23-20(25)13-17-6-3-4-12-24(17)28(26,27)18-10-8-16(22)9-11-18/h1-2,5,7-11,17H,3-4,6,12-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBXWTOKISTQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C20_{20}H22_{22}ClFN2_2O3_3S
Molecular Weight: 424.9 g/mol
CAS Number: 1021119-01-6

The compound features a piperidine ring with a chlorobenzyl group and a sulfonyl group attached to a fluorophenyl moiety. This unique structure is believed to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring: A suitable precursor is functionalized to introduce the piperidine structure.
  • Introduction of the Sulfonyl Group: This is achieved through sulfonylation reactions using sulfonyl chlorides.
  • Attachment of the Chlorobenzyl Group: A nucleophilic substitution reaction attaches the chlorobenzyl group to the piperidine ring.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds structurally related to this compound. For instance, compounds with similar piperidine and sulfonamide structures demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Bacterial Strains Tested
Compound A0.22Staphylococcus aureus
Compound B0.25Bacillus subtilis
This compoundTBDTBD

Anticancer Activity

The anticancer potential of compounds related to this compound has also been investigated. Studies have shown that certain derivatives exhibit cytotoxic effects against human cancer cell lines, with IC50_{50} values comparable to standard chemotherapeutics .

Table 2: Anticancer Activity

CompoundIC50_{50} (µM)Cancer Cell Line Tested
Compound C57.3Breast Cancer
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis or interfere with cancer cell proliferation pathways.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate how this compound interacts at the molecular level with target proteins. These studies suggest that the compound can bind effectively to active sites, potentially leading to inhibition of enzymatic activity .

Case Studies

Recent research highlighted the efficacy of similar compounds in clinical settings. For instance, derivatives containing piperidine and sulfonamide groups have shown promise in preclinical trials for treating resistant bacterial infections and specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs: sulfonamide-piperidine derivatives , halogenated aryl acetamides , and bioactive sulfonamide hybrids . Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Reported Activity Source
Target Compound 2-Chlorobenzyl, 4-FS-piperidine, acetamide ~434.9 (calculated) N/A (inferred antimicrobial/analgesic) -
W-18 4-Nitrophenylethyl, 4-Cl-Ph-SO₂-piperidine ~409.8 Opioid receptor modulation (analgesic) Pharmacology
W-15 Phenylethyl, 4-Cl-Ph-SO₂-piperidine ~375.9 Analgesic (weaker than W-18) Pharmacology
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole-acetamide ~303.2 Antimicrobial, structural analog of penicillin derivatives Crystallography
N-(4-Fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide Difluorophenyl, imidazolidinone, acetamide ~458.4 Biofilm inhibition (antibacterial) Microbiology
1b (2-(4-chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide) Dichlorophenyl, carbamoyl-acetamide ~349.2 Anticancer (molecular docking studies) Chemistry

Sulfonamide-Piperidine Derivatives

  • W-18 and W-15: These compounds share a piperidine core with sulfonamide substituents. W-18, a 4-nitrophenylethyl derivative, exhibits potent opioid receptor binding, while W-15 (phenylethyl analog) shows reduced activity .
  • Pharmacological Inference : Sulfonamide-piperidine hybrids often target central nervous system (CNS) receptors due to their lipophilicity and ability to cross the blood-brain barrier. The target compound’s 2-chlorobenzyl group may enhance CNS penetration compared to W-18/W-15 .

Halogenated Aryl Acetamides

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : This analog demonstrates structural similarity to penicillin derivatives and exhibits antimicrobial activity. Its dichlorophenyl group enhances hydrophobic interactions with bacterial enzymes, a feature shared with the target compound’s 2-chlorobenzyl moiety .
  • The target compound’s 4-fluorophenyl group may offer improved metabolic stability compared to chlorine .

Bioactive Sulfonamide Hybrids

  • N-(4-Fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide: This compound inhibits bacterial biofilms, attributed to its difluorophenyl and imidazolidinone groups. The target compound’s piperidine ring may provide conformational flexibility, enhancing binding to microbial targets .

Research Findings and Implications

  • Structural Advantages : The 4-fluorophenyl sulfonyl group in the target compound likely improves metabolic stability and electron-withdrawing effects compared to nitro or methylsulfonyl groups in analogs .
  • Potential Applications: Based on analogs, the compound may exhibit dual antimicrobial and analgesic activities. Its chloro-fluorine substitution pattern could reduce toxicity compared to fully chlorinated derivatives .
  • Gaps in Data : Direct experimental data (e.g., IC₅₀, receptor binding assays) are needed to validate inferred activities.

Q & A

Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. A common approach includes:
  • Step 1 : Sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere).
  • Step 2 : Acetamide formation via coupling with 2-chlorobenzylamine using carbodiimide crosslinkers (e.g., EDC/HOBt).
  • Optimization : Reaction efficiency can be improved by adjusting solvent polarity (e.g., DMF for solubility), temperature (40–60°C), and catalytic bases (e.g., triethylamine). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for verifying the piperidine ring conformation, sulfonyl group placement, and acetamide linkage. For example, the sulfonyl group’s electron-withdrawing effect shifts nearby protons downfield (~3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ at ~477.1 Da).
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and stereochemistry, though data quality depends on diffraction resolution .

Q. What structural features influence its reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Piperidine Ring : The chair conformation affects accessibility to biological targets. Substituents at the 2-position (e.g., sulfonyl group) modulate steric hindrance.
  • Sulfonamide Group : Enhances hydrogen-bonding potential with enzymes (e.g., carbonic anhydrase).
  • Chlorobenzyl Moiety : The electron-withdrawing Cl group increases electrophilicity, facilitating nucleophilic substitutions .

Q. How can researchers track reaction progress during synthesis?

  • Methodological Answer :
  • TLC : Use silica plates with UV-active spots; eluent systems (e.g., ethyl acetate/hexane 3:7) separate intermediates.
  • HPLC : Reverse-phase C18 columns with gradient elution (water/acetonitrile) quantify purity (>95% desired).
  • In-situ FTIR : Monitors carbonyl (C=O) and sulfonyl (S=O) stretching frequencies to confirm bond formation .

Q. What functional groups are prone to side reactions, and how can they be protected?

  • Methodological Answer :
  • Amide Group : Susceptible to hydrolysis under acidic/basic conditions. Use Boc (tert-butyloxycarbonyl) protection during synthesis.
  • Sulfonamide : Stable under most conditions but may require inert atmospheres to prevent oxidation.
  • Chlorobenzyl : Avoid nucleophilic solvents (e.g., DMSO) to prevent SNAr reactions .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Structural Reanalysis : Confirm stereochemical consistency via X-ray or CD spectroscopy, as minor enantiomeric impurities can skew results.
  • Dose-Response Curves : Use Hill slope analysis to distinguish between allosteric vs. orthosteric effects .

Q. What strategies optimize regioselectivity in derivatizing the piperidine ring?

  • Methodological Answer :
  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions (e.g., C-3 vs. C-4).
  • Protecting Group Strategy : Temporary silyl ethers (e.g., TBS) block undesired reaction sites.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites based on electron density maps .

Q. How can target engagement be confirmed for this compound in complex biological systems?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Measures protein thermal stability shifts upon compound binding.
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to covalently crosslink targets.
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (kon_\text{on}/koff_\text{off}) .

Q. What computational tools predict its metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (target <5), CYP450 inhibition, and hERG liability.
  • Molecular Dynamics (MD) : GROMACS simulates liver microsome interactions to identify vulnerable sites (e.g., sulfonamide oxidation).
  • DEREK Nexus : Flags structural alerts (e.g., Michael acceptors) for mutagenicity .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to pH extremes (1–13), heat (40–60°C), and UV light (ICH Q1B).
  • LC-MS Stability Assays : Monitor degradation products (e.g., hydrolysis of the acetamide group).
  • Excipient Compatibility : Test with common buffers (PBS, Tris) to identify stabilizing agents (e.g., trehalose) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.